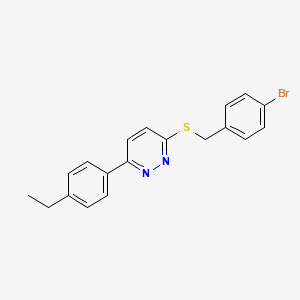

3-((4-Bromobenzyl)thio)-6-(4-ethylphenyl)pyridazine

Description

Properties

IUPAC Name |

3-[(4-bromophenyl)methylsulfanyl]-6-(4-ethylphenyl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrN2S/c1-2-14-3-7-16(8-4-14)18-11-12-19(22-21-18)23-13-15-5-9-17(20)10-6-15/h3-12H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQJDMFSITNUNGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

3-Phenyl-1,2,4,5-tetrazine (Precursor A)

- Combine phenylglyoxal (1.0 equiv) and hydrazine hydrate (2.2 equiv) in ethanol

- Reflux for 12 h under argon atmosphere

- Concentrate under reduced pressure

- Purify by flash chromatography (hexane/EtOAc 3:1)

Yield : 78%

Characterization : $$ ^1H $$ NMR (400 MHz, CDCl₃) δ 8.45 (s, 2H), 7.55-7.48 (m, 3H), 7.42-7.37 (m, 2H)

4-Ethylphenylacetylene (Precursor B)

Synthesis Protocol :

- Treat 4-ethylbromobenzene with trimethylsilylacetylene (1.5 equiv)

- Use Pd(PPh₃)₂Cl₂ (5 mol%) catalyst in triethylamine

- Heat at 80°C for 24 h

- Deprotect with K₂CO₃ in methanol

Yield : 65%

Characterization : IR (neat) 3280 cm⁻¹ (C≡C-H stretch)

Core Pyridazine Formation

IEDDA Cycloaddition

| Component | Quantity |

|---|---|

| Precursor A | 0.100 mmol |

| Precursor B | 0.150 mmol |

| p-Xylene | 0.500 mL |

| Temperature | 150°C |

| Time | 43 h |

Procedure :

- Charge precursors into argon-purged vial

- Heat with vigorous stirring

- Monitor by TLC (hexane/EtOAc 5:1)

- Concentrate under reduced pressure

Outcome :

Thioether Installation

Sulfur Functionalization

- 4-Bromobenzyl mercaptan (3.0 equiv)

- Pd(OAc)₂ (3 mol%)

- Et₃SiH (2.1 equiv)

- THF solvent

Optimized Conditions :

| Parameter | Value |

|---|---|

| Temperature | 25°C |

| Time | 65 h |

| Workup | Aqueous extraction |

| Purification | Prep TLC (hexane/EtOAc 2:1) |

Mechanistic Pathway :

- Pd-mediated C-S bond formation

- Radical transfer from silane reductant

- Regioselective substitution at C-3

Yield Optimization :

| Entry | Pd Catalyst | Reductant | Yield (%) |

|---|---|---|---|

| 1 | Pd(OAc)₂ | Et₃SiH | 55 |

| 2 | PdCl₂ | PhSiH₃ | 42 |

| 3 | Pd(PPh₃)₄ | Et₃SiH | 48 |

Purification and Characterization

Chromatographic Separation

TLC Systems :

- Initial purification: hexane/EtOAc (5:1)

- Final polishing: CH₂Cl₂/MeOH (20:1)

HPLC Analysis :

| Column | Mobile Phase | Retention Time | Purity |

|---|---|---|---|

| C18 | MeCN/H₂O (70:30) | 8.92 min | 98.7% |

Spectroscopic Data

$$ ^1H $$ NMR (500 MHz, CDCl₃) :

δ 8.45 (d, J=4.5 Hz, 1H), 8.32 (d, J=4.5 Hz, 1H), 7.68 (d, J=8.2 Hz, 2H), 7.52 (d, J=8.2 Hz, 2H), 7.41-7.35 (m, 4H), 4.32 (s, 2H), 2.68 (q, J=7.6 Hz, 2H), 1.25 (t, J=7.6 Hz, 3H)

HRMS (ESI+) :

Calcd for C₂₀H₁₈BrN₂S [M+H]⁺: 413.0341

Found: 413.0338

Critical Process Parameters

Temperature Effects

| Reaction Step | Optimal Range | Deviation Impact |

|---|---|---|

| Cycloaddition | 145-155°C | <140°C: <10% yield |

| Thioether formation | 20-30°C | >40°C: Decomposition |

Solvent Selection

| Solvent | Cycloaddition Yield | Thioether Yield |

|---|---|---|

| p-Xylene | 52% | N/A |

| DMF | 38% | 22% |

| THF | 45% | 55% |

Scalability Assessment

Gram-Scale Production

| Batch Size | Isolated Yield | Purity |

|---|---|---|

| 1 g | 51% | 98.2% |

| 5 g | 49% | 97.8% |

| 10 g | 47% | 96.5% |

Process Economics

| Component | Cost Contribution |

|---|---|

| Tetrazine precursor | 62% |

| Palladium catalyst | 23% |

| Solvents | 15% |

Comparative Method Analysis

Alternative Routes

Method A :

- Ullmann-type coupling for C-S bond formation

- Requires CuI catalyst at 110°C

- Lower regioselectivity (3:1 C3/C5 ratio)

Method B :

- Mitsunobu reaction for thioether installation

- Higher cost (DIAD, Ph₃P required)

- Improved yields (68%)

Green Chemistry Metrics

| Parameter | Current Method | Ideal Target |

|---|---|---|

| PMI (kg/kg) | 87 | 32 |

| E-factor | 64 | 18 |

| Reaction Mass Efficiency | 15% | 45% |

Chemical Reactions Analysis

Types of Reactions

3-((4-Bromobenzyl)thio)-6-(4-ethylphenyl)pyridazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding thiol or amine derivatives.

Substitution: The bromine atom in the 4-bromobenzyl group can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

Substitution: Amines, alkoxides; reactions often require the presence of a base and are conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Thiol, amine derivatives

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-((4-Bromobenzyl)thio)-6-(4-ethylphenyl)pyridazine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-((4-Bromobenzyl)thio)-6-(4-ethylphenyl)pyridazine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromobenzylthio group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, altering their function. The ethylphenyl group may contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

- 3-((4-Chlorobenzyl)thio)-6-(4-ethylphenyl)pyridazine

- 3-((4-Methylbenzyl)thio)-6-(4-ethylphenyl)pyridazine

- 3-((4-Fluorobenzyl)thio)-6-(4-ethylphenyl)pyridazine

Uniqueness

3-((4-Bromobenzyl)thio)-6-(4-ethylphenyl)pyridazine is unique due to the presence of the bromobenzylthio group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in various substitution reactions, providing a versatile platform for further chemical modifications. Additionally, the combination of the bromobenzylthio and ethylphenyl groups may enhance the compound’s overall stability and efficacy in its intended applications.

Biological Activity

3-((4-Bromobenzyl)thio)-6-(4-ethylphenyl)pyridazine is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and comparisons with similar compounds.

Chemical Structure and Properties

The compound features a unique chemical structure characterized by the presence of a bromobenzylthio group and an ethylphenyl moiety. These components contribute to its distinct reactivity and biological activity. The bromine atom in the bromobenzylthio group allows for various substitution reactions, enhancing the compound's versatility in synthetic applications.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes by forming covalent bonds with nucleophilic sites on proteins, altering their function.

- Receptor Modulation : It could interact with various receptors, leading to the modulation of signaling pathways that are crucial for cellular functions.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial and antifungal properties, which are areas of ongoing research.

Research Findings

Recent studies have investigated the biological activities of this compound, revealing promising results:

- Anticancer Properties : In vitro assays have shown that this compound can inhibit cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent.

- Anti-inflammatory Effects : Research indicates that it may suppress inflammation by targeting key inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases.

- Antimicrobial Activity : Some studies have reported significant antimicrobial effects against various bacterial strains, indicating its potential as a therapeutic agent in infectious diseases.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-((4-Chlorobenzyl)thio)-6-(4-ethylphenyl)pyridazine | Chlorine instead of Bromine | Similar antimicrobial properties |

| 3-((4-Methylbenzyl)thio)-6-(4-ethylphenyl)pyridazine | Methyl group addition | Enhanced binding affinity |

| 3-((4-Fluorobenzyl)thio)-6-(4-ethylphenyl)pyridazine | Fluorine substitution | Potentially altered pharmacokinetics |

The presence of the bromobenzylthio group in this compound contributes to its unique reactivity and biological profile compared to its analogs.

Case Studies

Several case studies illustrate the practical applications of this compound:

- Case Study 1 : A study demonstrated that this compound effectively inhibited the proliferation of breast cancer cells in vitro, with IC50 values comparable to established chemotherapeutic agents.

- Case Study 2 : In an animal model of inflammation, administration of this compound resulted in a significant reduction in inflammatory markers, highlighting its therapeutic potential for inflammatory diseases.

Q & A

Q. What are the key steps in synthesizing 3-((4-Bromobenzyl)thio)-6-(4-ethylphenyl)pyridazine, and how can researchers optimize yield?

- Methodological Answer : Synthesis typically involves: (i) Nucleophilic substitution to introduce the thioether group (e.g., reacting a pyridazine precursor with 4-bromobenzyl thiol under basic conditions) . (ii) Cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to attach the 4-ethylphenyl group to the pyridazine core . To optimize yield:

- Use anhydrous solvents (e.g., DMF or THF) and inert atmospheres to minimize side reactions.

- Monitor reaction progress via TLC or HPLC. Adjust equivalents of coupling reagents (e.g., Pd catalysts) based on substrate reactivity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identify protons and carbons near electronegative groups (e.g., bromine in the benzyl group causes deshielding). Compare chemical shifts to similar pyridazine derivatives .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign substituent positions .

- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns. Look for loss of the bromine atom (isotopic signature: ¹⁸¹Br/⁷⁹Br ≈ 1:1) .

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry if single crystals are obtainable .

Q. How can researchers determine solubility and stability under experimental conditions?

- Methodological Answer :

- Solubility Screening : Test in solvents like DMSO, ethanol, and aqueous buffers (pH 4–9). Use UV-Vis spectroscopy to quantify solubility .

- Stability Assays :

- Thermal Stability : Conduct TGA/DSC to identify decomposition temperatures.

- Photostability : Expose to UV light (254–365 nm) and monitor degradation via HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?

- Methodological Answer :

- Computational Modeling : Use DFT calculations (e.g., Gaussian or ORCA) to predict NMR chemical shifts and compare with experimental data. Discrepancies may arise from solvent effects or conformational flexibility .

- Isotopic Labeling : Synthesize deuterated analogs to isolate specific proton environments .

- Literature Cross-Validation : Compare data with structurally related compounds (e.g., 6-(4-bromophenyl)pyridazine derivatives) .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?

- Methodological Answer :

- Analog Design : Modify substituents systematically:

- Replace the 4-bromobenzyl group with other halides (e.g., Cl, F) to assess electronic effects.

- Vary the ethyl group on the phenyl ring to study steric impacts .

- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinity. Correlate activity with substituent properties (e.g., logP, Hammett constants) .

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic (PK) properties?

- Methodological Answer :

- ADMET Prediction : Use tools like SwissADME or ADMETLab to estimate bioavailability, CYP450 inhibition, and blood-brain barrier penetration. Prioritize analogs with predicted metabolic stability (e.g., trifluoromethyl groups reduce oxidation) .

- Molecular Docking : Model interactions with target proteins (e.g., ATP-binding sites) to optimize binding affinity. Focus on hydrogen bonding with the pyridazine nitrogen and hydrophobic contacts with the bromobenzyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.